6-(Trifluoromethyl)quinoline-4-thiol chemical structure and properties
6-(Trifluoromethyl)quinoline-4-thiol chemical structure and properties
Part 1: Executive Summary & Chemical Identity
6-(Trifluoromethyl)quinoline-4-thiol is a specialized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1] It serves as a critical scaffold for developing lipophilic, metabolically stable bio-active agents.[1] The compound is structurally significant due to the presence of the trifluoromethyl (-CF3) group at the C6 position, which modulates the electronic properties of the quinoline ring and enhances membrane permeability—a key parameter in designing antimalarial (e.g., Mefloquine analogs) and antibacterial therapeutics.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 6-(Trifluoromethyl)quinoline-4-thiol |
| Alternative Name | 6-(Trifluoromethyl)quinoline-4(1H)-thione |
| CAS Number | 544716-08-7 |
| Molecular Formula | C₁₀H₆F₃NS |
| Molecular Weight | 229.22 g/mol |
| SMILES | FC(F)(F)C1=CC2=C(S)C=CN=C2C=C1 |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Low in water; soluble in DMSO, DMF, MeOH |
Part 2: Structural Characterization & Tautomerism
The Thiol-Thione Tautomeric Equilibrium
A defining characteristic of "4-mercaptoquinolines" is their prototropic tautomerism.[1] While often referred to as a thiol (-SH) , experimental evidence (X-ray crystallography and solution-phase NMR) indicates that the thione (=S) tautomer is the predominant species in the solid state and in polar solvents.
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Thione Form (A): The proton resides on the ring nitrogen (N1), creating a thioamide-like resonance structure. This form is stabilized by the aromaticity of the adjacent benzene ring and intermolecular hydrogen bonding.
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Thiol Form (B): The proton resides on the sulfur. This form is favored only in highly alkaline conditions (as the thiolate anion) or specific non-polar environments.
Electronic Impact of 6-CF3: The trifluoromethyl group at position 6 is a strong electron-withdrawing group (EWG).[1] This withdraws electron density from the aromatic system, increasing the acidity of the N-H proton in the thione form and the S-H proton in the thiol form. This makes the compound a stronger acid than unsubstituted quinoline-4-thiol.[1]
Visualization: Tautomeric Equilibrium
Caption: Equilibrium shifts toward the thione form in neutral media; basic conditions yield the reactive thiolate anion.
Part 3: Synthesis Protocols
The synthesis of 6-(trifluoromethyl)quinoline-4-thiol typically follows the Gould-Jacobs reaction pathway to form the 4-hydroxy intermediate, followed by thionation.[1] This route is preferred for its scalability and the availability of starting materials.[1]
Step-by-Step Synthesis Workflow
Step 1: Condensation (Enamine Formation)
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Reagents: 4-(Trifluoromethyl)aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
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Conditions: Heat neat or in ethanol at 100–120°C for 2–4 hours.
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Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.
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Product: Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate.[1]
Step 2: Cyclization (Gould-Jacobs)
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Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).
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Conditions: High temperature (250°C) thermal cyclization.[1]
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Process: The enamine undergoes intramolecular electrophilic aromatic substitution to close the pyridine ring.[1]
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Product: 3-Ethoxycarbonyl-6-(trifluoromethyl)quinolin-4(1H)-one.[1] Note: Hydrolysis and decarboxylation are required if the ester is not desired, yielding 6-(trifluoromethyl)quinolin-4-ol.[1]
Step 3: Chlorination [1]
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Reagents: Phosphorus oxychloride (POCl₃).[1]
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Conditions: Reflux for 2–6 hours.[1]
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Product: 4-Chloro-6-(trifluoromethyl)quinoline.[1]
Step 4: Thionation (Conversion to Thiol)
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Reagents: Thiourea (1.2 eq) in Ethanol, followed by alkaline hydrolysis (NaOH).
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Conditions: Reflux thiourea with the chloro-intermediate to form the isothiouronium salt, then hydrolyze.
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Why this route? Direct thionation of the 4-hydroxy compound with P₂S₅ or Lawesson’s reagent is possible but often yields difficult-to-purify mixtures.[1] The thiourea route is cleaner.[1]
Visualization: Synthesis Pathway
Caption: The Gould-Jacobs route followed by chlorination and thiourea substitution is the industry standard for high-purity synthesis.[1]
Part 4: Reactivity & Medicinal Chemistry Applications[3][4]
Reactivity Profile
The reactivity of 6-(trifluoromethyl)quinoline-4-thiol is dominated by the nucleophilicity of the sulfur atom (in basic media) and the electrophilicity of the ring system.
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S-Alkylation (Thioether Formation):
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Reaction with alkyl halides (R-X) in the presence of a base (K₂CO₃/DMF) yields 4-(alkylthio)quinolines.
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Application: This is the primary method for attaching the quinoline core to other pharmacophores.[1]
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Oxidation:
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Metal Coordination:
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The sulfur and the ring nitrogen (N1) can act as a bidentate ligand, forming stable complexes with soft metals (Au, Pt, Ru).
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Medicinal Chemistry: The "Privileged Scaffold"
The 6-(trifluoromethyl)quinoline core is a "privileged scaffold" in drug discovery, particularly for infectious diseases.
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Antimalarial Activity: The structure mimics the core of Mefloquine .[1] The CF3 group blocks metabolic oxidation at the C6 position, significantly increasing the half-life of the drug in vivo. The 4-thiol group allows for the conjugation of novel side chains that can overcome chloroquine resistance.[1]
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Lipophilicity Modulation: The CF3 group adds significant lipophilicity (increasing LogP by ~1.2 units compared to H). This enhances the molecule's ability to cross the blood-brain barrier (BBB) and penetrate parasitic membranes.[1]
Part 5: Safety & Handling
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Hazards: Classified as Irritant (Skin/Eye/Respiratory).[1] The thiol moiety can have a potent, disagreeable odor.
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Storage: Store at 2–8°C under inert gas (Argon). Sensitive to oxidation.[1]
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PPE: Nitrile gloves, safety goggles, and a functioning fume hood are mandatory.
References
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Axios Research. (2024).[1] Product Data: 6-(Trifluoromethyl) Quinoline-4-thiol (CAS 544716-08-7).[1][2] Retrieved from
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Klivon. (2024).[1] Chemical Catalog: 6-(Trifluoromethyl) Quinoline-4-thiol. Retrieved from
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational synthetic method).[1]
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Santa Cruz Biotechnology. (2024).[1] 6-(Trifluoromethyl)quinoline-4-thiol Product Information. Retrieved from
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BenchChem. (2025).[1] The Emerging Role of Thiane-4-thiol and Quinoline-4-thiol in Medicinal Chemistry. Retrieved from
